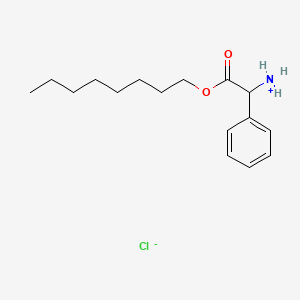![molecular formula C42H34N4O2 B13766804 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol CAS No. 66085-70-9](/img/structure/B13766804.png)
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of the functional group R-N=N-R’. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 2,5-dimethylphenylamine. The resulting intermediate is then further reacted with benzyl chloride and finally coupled with 2-methylphenylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the cleavage of the azo bond, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can enhance its stability and coloration properties. Additionally, the presence of hydroxyl and methyl groups allows for hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulphonic acid
- 1-[(2-Hydroxy-4-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid trisodium salt
Uniqueness: 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol stands out due to its complex structure, which imparts unique coloration properties and stability. The presence of multiple aromatic rings and functional groups allows for diverse chemical modifications, making it highly versatile for various applications.
Propiedades
Número CAS |
66085-70-9 |
|---|---|
Fórmula molecular |
C42H34N4O2 |
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2-methylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C42H34N4O2/c1-26-25-37(44-46-42-34-16-10-8-12-30(34)19-22-39(42)48)28(3)24-35(26)40(31-13-5-4-6-14-31)32-17-20-36(27(2)23-32)43-45-41-33-15-9-7-11-29(33)18-21-38(41)47/h4-25,40,47-48H,1-3H3 |
Clave InChI |
QKBDUVOVAJJXGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)C(C4=CC=CC=C4)C5=CC(=C(C=C5)N=NC6=C(C=CC7=CC=CC=C76)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


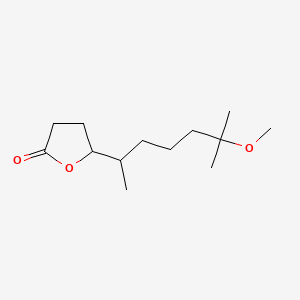

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
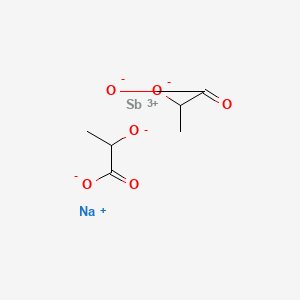
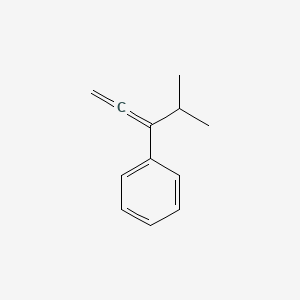
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
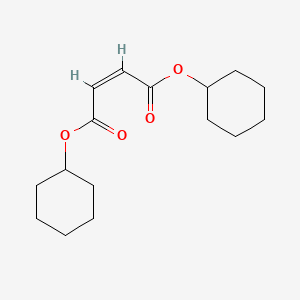
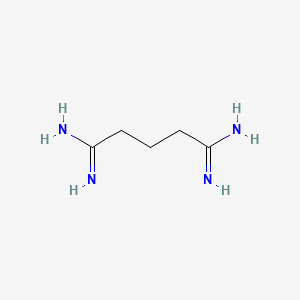
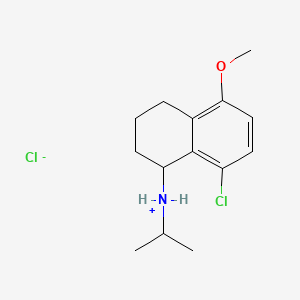
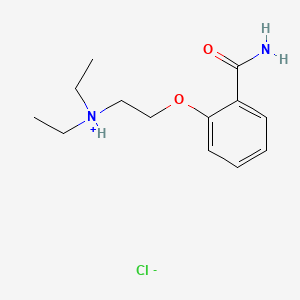
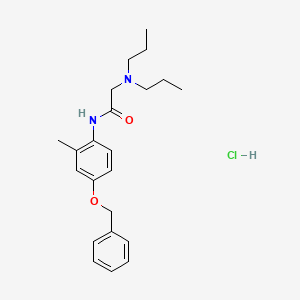
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)

